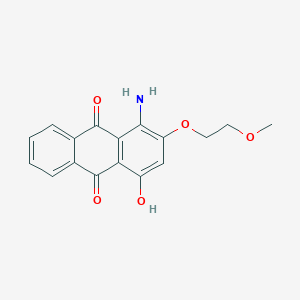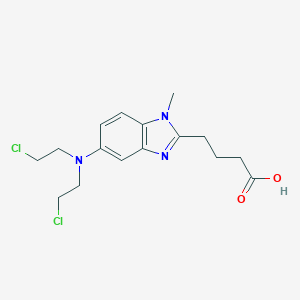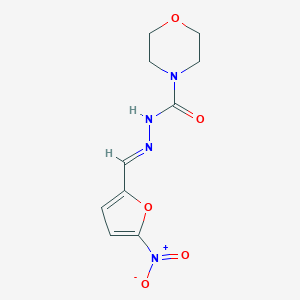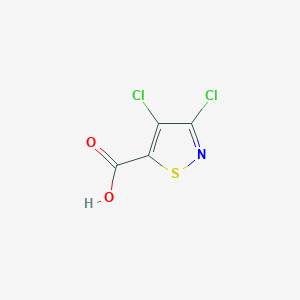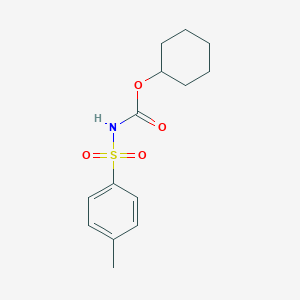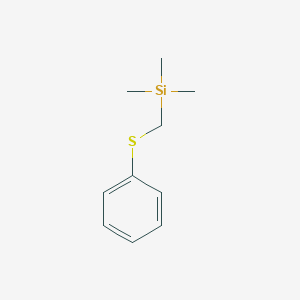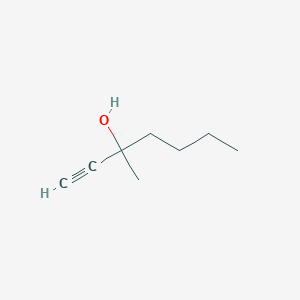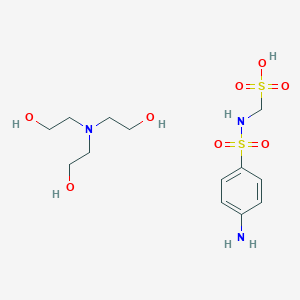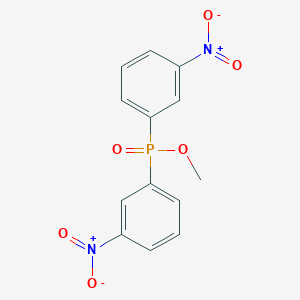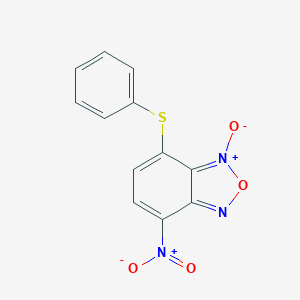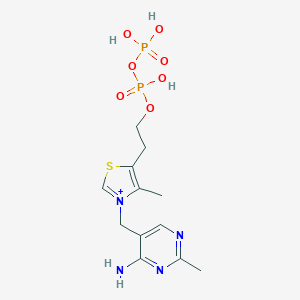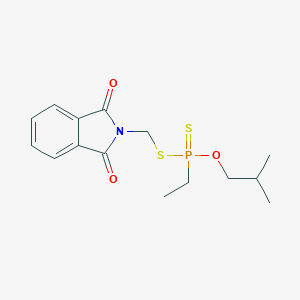
Casil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Casil, also known as calcium silicate, is a compound that has been widely used in various fields, including construction, food, and medicine. In recent years, Casil has gained attention in the scientific research community due to its unique properties and potential applications in biomedicine. In
Wirkmechanismus
The mechanism of action of Casil is not fully understood. However, it is believed that Casil interacts with biological molecules, such as proteins and nucleic acids, through electrostatic and hydrophobic interactions. Casil can also stimulate the immune system and promote the production of cytokines.
Biochemische Und Physiologische Effekte
Casil has been shown to have various biochemical and physiological effects. It can enhance the activity of antioxidant enzymes and reduce oxidative stress. Casil can also promote cell proliferation and differentiation. In addition, it can stimulate the production of extracellular matrix proteins, such as collagen and elastin.
Vorteile Und Einschränkungen Für Laborexperimente
Casil has several advantages for lab experiments. It is biocompatible, biodegradable, and non-toxic. It can be easily synthesized and modified to suit specific applications. However, Casil also has limitations. It can be difficult to control the particle size and morphology during synthesis. In addition, the biological effects of Casil can vary depending on the concentration and surface properties.
Zukünftige Richtungen
There are several future directions for the study of Casil. One area of research is the development of Casil-based drug delivery systems for targeted therapy. Another area is the use of Casil in tissue engineering and regenerative medicine. Casil can also be investigated for its potential use in immunotherapy and cancer therapy.
Conclusion:
In conclusion, Casil is a versatile compound with potential applications in various fields, including biomedicine. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Casil have been discussed in this paper. Further research is needed to fully understand the potential of Casil in biomedicine and to develop effective Casil-based therapies.
Synthesemethoden
Casil can be synthesized through various methods, including sol-gel, hydrothermal, and solid-state reactions. The sol-gel method involves the formation of a colloidal suspension of silicate precursors, which are then hydrolyzed and condensed to form a gel. The gel is then dried and calcined to obtain Casil. The hydrothermal method involves the reaction of silicate precursors in an aqueous solution at high temperature and pressure. The solid-state reaction involves the reaction of Casil oxide and silica under high temperature and pressure.
Wissenschaftliche Forschungsanwendungen
Casil has been extensively studied for its potential applications in biomedicine. It has been shown to have antimicrobial, antioxidant, and anti-inflammatory properties. Casil has been used in drug delivery systems, tissue engineering, and bone regeneration. It has also been investigated for its potential use in cancer therapy.
Eigenschaften
CAS-Nummer |
16537-52-3 |
|---|---|
Produktname |
Casil |
Molekularformel |
C15H20NO3PS2 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
2-[[ethyl(2-methylpropoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H20NO3PS2/c1-4-20(21,19-9-11(2)3)22-10-16-14(17)12-7-5-6-8-13(12)15(16)18/h5-8,11H,4,9-10H2,1-3H3 |
InChI-Schlüssel |
CDSZITPHFYDYIK-UHFFFAOYSA-N |
SMILES |
CCP(=S)(OCC(C)C)SCN1C(=O)C2=CC=CC=C2C1=O |
Kanonische SMILES |
CCP(=S)(OCC(C)C)SCN1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



